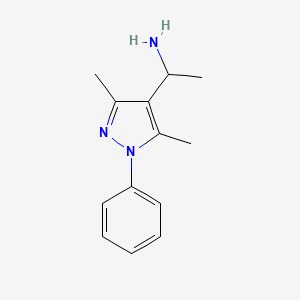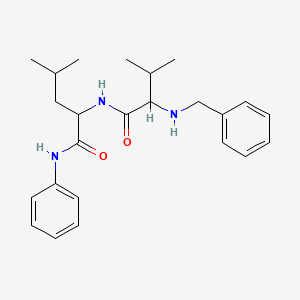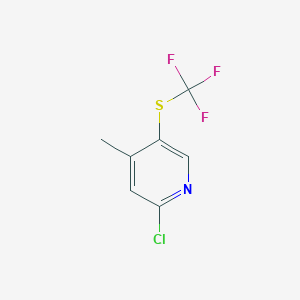
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a chemical compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethylsulfanyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-methylpyridine with a trifluoromethylsulfanylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in modulation of biological processes, making it a candidate for drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-4-methyl-5-(trifluoromethyl)benzanilide
Uniqueness
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H5ClF3NS |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |
Clave InChI |
PBEPYJBNWVYUSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
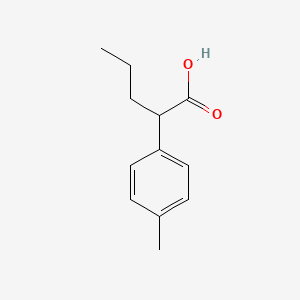


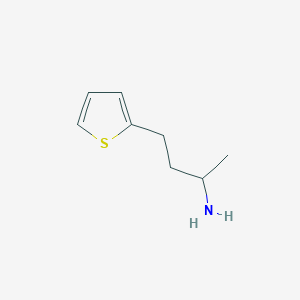
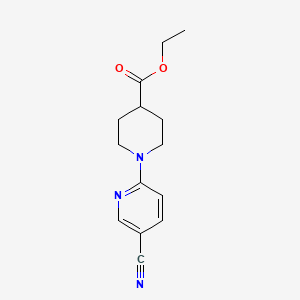
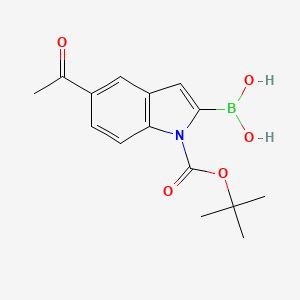
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
